molecular formula C20H23ClO2 B13949297 2,4,6,8-Nonatetraenoic acid, 9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethyl-, (all-E)- CAS No. 63245-11-4

2,4,6,8-Nonatetraenoic acid, 9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethyl-, (all-E)-

Cat. No.: B13949297
CAS No.: 63245-11-4
M. Wt: 330.8 g/mol
InChI Key: BEKSDHBMDVRTJZ-NBOUPQNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound in question, 2,4,6,8-nonatetraenoic acid, 9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethyl-, (all-E)-, is a synthetic retinoid analog. Instead, the closest structurally and functionally related compound is acitretin (all-E-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid), a second-generation aromatic retinoid used as a first-line treatment for psoriasis . Acitretin inhibits keratinocyte hyperproliferation and normalizes epidermal differentiation, reducing skin thickening and scaling . Regulatory guidelines emphasize the need to identify and control impurities in such compounds, which has driven analytical studies on acitretin’s degradation and impurity profiles .

Properties

CAS No.

63245-11-4

Molecular Formula

C20H23ClO2

Molecular Weight

330.8 g/mol

IUPAC Name

(2Z,4Z,6Z,8Z)-9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H23ClO2/c1-13(7-6-8-14(2)11-19(22)23)9-10-18-15(3)12-16(4)20(21)17(18)5/h6-12H,1-5H3,(H,22,23)/b8-6-,10-9-,13-7-,14-11-

InChI Key

BEKSDHBMDVRTJZ-NBOUPQNYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C\C(=C/C=C\C(=C/C(=O)O)\C)\C)C)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)Cl)C

Origin of Product

United States

Biological Activity

2,4,6,8-Nonatetraenoic acid, specifically the compound 9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethyl-, (all-E)-, is a retinoid derivative that has garnered attention for its biological activities. This compound is structurally related to all-trans-retinoic acid (tretinoin), a well-known therapeutic agent used in dermatology and oncology. Understanding the biological activity of this compound is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple double bonds and a substituted aromatic ring. Its molecular formula is C20H28O2C_{20}H_{28}O_2 with a molecular weight of approximately 312.44 g/mol. The presence of the chloro group and multiple methyl groups contributes to its unique properties.

PropertyValue
Molecular FormulaC20H28O2
Molecular Weight312.44 g/mol
LogP5.66
SolubilityLow (4.77e-03 g/L)

The biological activity of this compound is primarily linked to its interaction with retinoid receptors (RAR and RXR). These receptors are involved in regulating gene expression related to cell growth, differentiation, and apoptosis. The mechanism is believed to involve modulation of Hox genes that control developmental processes in embryonic stages and influence skin cell turnover in adults.

Antiproliferative Effects

Research indicates that retinoids can inhibit the proliferation of various cancer cell lines. In vitro studies have shown that 2,4,6,8-nonatetraenoic acid exhibits significant antiproliferative effects on human keratinocyte and melanoma cell lines. The compound induces apoptosis through the activation of caspase pathways.

Dermatological Applications

Similar to tretinoin, this compound may have beneficial effects in treating skin disorders such as acne vulgaris and psoriasis due to its ability to normalize keratinocyte differentiation and reduce inflammation. Clinical studies have shown improvements in skin conditions with retinoid treatments.

Case Studies

  • Psoriasis Treatment : A clinical trial involving patients with severe psoriasis treated with acitretin (a related compound) demonstrated significant improvement in skin lesions after a treatment period of three months. Participants receiving doses comparable to those expected for 2,4,6,8-nonatetraenoic acid reported reduced scaling and erythema .
  • Cancer Cell Line Studies : In vitro studies assessed the effects of this retinoid on various cancer cell lines (e.g., A375 melanoma cells). Results indicated a dose-dependent decrease in cell viability and induction of apoptosis markers such as cleaved PARP and caspase-3 activation .

Safety Profile

While retinoids are generally well-tolerated, they can cause side effects such as dryness, irritation, and photosensitivity. Long-term use may lead to more severe effects like hepatotoxicity or teratogenicity if used during pregnancy. Monitoring liver function tests is recommended during treatment with compounds similar to this nonatetraenoic acid .

Comparison with Similar Compounds

Table 1: Structural Features of Key Retinoids

Compound Name Substituent on Aromatic Ring Functional Group Molecular Weight Key References
Acitretin 4-methoxy-2,3,6-trimethylphenyl Carboxylic acid 326.44
Tretinoin (all-trans-retinoic acid) 2,6,6-trimethyl-1-cyclohexen-1-yl Carboxylic acid 300.44
Etretinate (Ro 10-9359) 4-methoxy-2,3,6-trimethylphenyl Ethyl ester 354.49
Ro 11-1430 4-methoxy-2,3,6-trimethylphenyl Ethyl amide 353.47
Ro 23-6457 2-(trifluoromethyl)-6-(nonyloxy)phenyl Carboxylic acid Not reported

Key Observations :

  • Acitretin and etretinate share the same aromatic ring substituents but differ in functional groups (carboxylic acid vs. ethyl ester). Etretinate is a prodrug of acitretin, with a longer half-life due to esterification .
  • Tretinoin (all-trans-retinoic acid) lacks the aromatic phenyl group, instead featuring a cyclohexenyl moiety, which reduces its metabolic stability compared to acitretin .
  • Ro 11-1430 (ethyl amide derivative) and Ro 23-6457 (trifluoromethyl/nonyloxy-substituted) demonstrate how modifications to the aromatic ring or functional group alter pharmacological activity .

Pharmacological and Therapeutic Comparisons

Table 2: Pharmacological Profiles

Compound Therapeutic Use Mechanism of Action Key Research Findings References
Acitretin Psoriasis, keratinization disorders Inhibits epidermal hyperproliferation Degrades under oxidative/hydrolytic conditions; impurities include tretinoin
Tretinoin Acne, acute promyelocytic leukemia Binds retinoic acid receptors (RARs) Increases urokinase plasminogen activator in retinal cells; no effect on cell proliferation
Etretinate Psoriasis (historical use) Prodrug of acitretin; slower metabolism Linked to teratogenicity; largely replaced by acitretin due to safety concerns
Ro 11-1430 Epithelial tumors Induces tumor regression Effective against chemically induced papillomas but not transplantable tumors
Ro 23-6457 Anti-inflammatory Inhibits arachidonic acid metabolism Reduces inflammation in rat adjuvant arthritis models

Key Observations :

  • Acitretin and tretinoin exhibit distinct therapeutic niches: acitretin targets psoriasis via keratinocyte regulation, while tretinoin is used in acne and cancer via RAR modulation .
  • Etretinate ’s ester group prolongs systemic exposure but increases toxicity risks, leading to its discontinuation in favor of acitretin .
  • Ro 23-6457’s anti-inflammatory activity highlights the role of nonyloxy/trifluoromethyl groups in modulating arachidonic acid pathways .

Stability and Impurity Profiles

  • Acitretin degrades under hydrolytic and oxidative conditions, generating impurities such as tretinoin and oxidation byproducts . High-performance liquid chromatography (HPLC) methods are critical for monitoring these impurities, which must be controlled to <0.1% per ICH guidelines .
  • Tretinoin is more photolabile than acitretin, requiring strict light protection in formulations .
  • Etretinate exhibits greater metabolic stability than acitretin but poses higher toxicity risks due to tissue accumulation .

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4,6,8-Nonatetraenoic acid, 9-(3-chloro-2,4,6-trimethylphenyl)-3,7-dimethyl-, (all-E)- typically involves the construction of the conjugated tetraene chain attached to a substituted phenyl group, followed by esterification to form the ethyl ester. The key challenges include controlling the stereochemistry (all-E configuration) of the tetraene system and the selective introduction of the 3-chloro-2,4,6-trimethylphenyl substituent.

Detailed Preparation Procedure

A representative method based on palladium-catalyzed coupling and subsequent hydrolysis is as follows:

  • Step 1: Preparation of Palladium-Carbon Composite Catalyst

    • Add 15 g of acetonitrile, 0.09 g of palladium on charcoal, and 0.63 g of triphenylphosphine into a 100 mL beaker.
    • Stir thoroughly to dissolve triphenylphosphine completely, forming a palladium-phosphine complex catalyst.
  • Step 2: Coupling Reaction

    • Introduce the substrate mixture containing the appropriate halogenated aromatic compound and a conjugated tetraene precursor to the catalyst.
    • Heat the mixture to 75 °C and maintain for 4 hours under stirring to facilitate coupling.
  • Step 3: Filtration and Hydrolysis

    • Filter the reaction mixture to recover palladium catalyst.
    • Add 60 g of potassium hydroxide solution (prepared by dissolving 18 g KOH in 42 g water) to the filtrate.
    • Heat for 2 hours to promote hydrolysis and conversion to the acid form.
  • Step 4: Acidification and Crystallization

    • Cool the reaction mixture to 30 °C.
    • Adjust pH to 5.0 using glacial acetic acid.
    • Add 480 g of purified water and heat to 60 °C.
    • Transfer the precipitate to a three-neck flask, add 450 g acetone, and heat at 55 °C for 3 hours to purify by recrystallization.

This method yields the target ethyl ester intermediate, which can be further hydrolyzed or modified as needed.

Alternative Synthetic Routes

  • Phenol or Halobenzene Dissolution in Polar Solvents

    According to US Patent US4105681A, compounds structurally related to this acid can be prepared by dissolving a substituted phenol or halobenzene derivative in a polar solvent such as an alcohol, followed by reaction with appropriate reagents to form the conjugated tetraene acid derivative. This method emphasizes the use of polar solvents for efficient coupling and substitution reactions.

Analytical Data and Research Findings

Property Value Notes/Reference
Molecular Weight 358.9 g/mol Computed by PubChem
Melting Point Approx. 104-105 °C Related compound data
Density ~1.03 g/cm³ (estimated) Related compound data
Stereochemistry All-E configuration on tetraene chain Controlled via reaction conditions
Catalysts Palladium on charcoal with triphenylphosphine ligand Used for coupling reactions
Reaction Temperature 75 °C for coupling, 55-60 °C for crystallization Optimized for yield and purity

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Catalyst Preparation Pd/C (0.09 g), triphenylphosphine (0.63 g), acetonitrile (15 g) Formation of Pd-phosphine catalyst
Coupling Reaction Substrate mixture, 75 °C, 4 h Formation of conjugated tetraene ester
Filtration Filtration to remove catalyst Catalyst recovery
Hydrolysis KOH solution (18 g KOH in 42 g H2O), 2 h heat Conversion to acid form
Acidification Glacial acetic acid to pH 5.0 Precipitation of product
Crystallization Purified water and acetone, 55-60 °C, 3 h Purification of final compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.